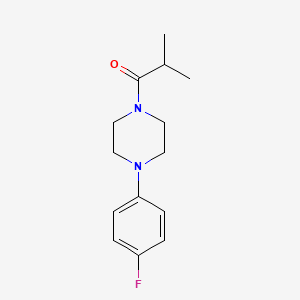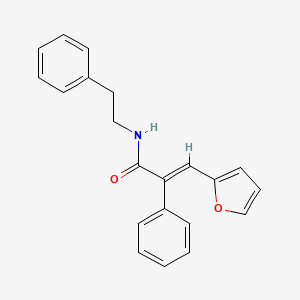![molecular formula C16H17N3O3 B5837203 N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5837203.png)
N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PB-28 and has been extensively studied for its potential use in cancer treatment and pain management. In
作用機序
The mechanism of action of N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide involves its binding to the androgen receptor, which is a transcription factor that plays a key role in the development and progression of prostate cancer. PB-28 binds to the androgen receptor with high affinity and specificity, leading to the inhibition of androgen receptor-mediated signaling pathways. This inhibition results in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, PB-28 inhibits the expression of androgen receptor-regulated genes, leading to the suppression of cancer cell growth and proliferation. PB-28 has also been shown to be a potent analgesic in animal models, with its mechanism of action involving the activation of the mu-opioid receptor.
実験室実験の利点と制限
One of the advantages of using N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its high specificity and affinity for the androgen receptor, which makes it a potent inhibitor of androgen receptor-mediated signaling pathways. However, one limitation of using PB-28 in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
将来の方向性
There are several future directions for the study of N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide. One potential direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential use in other types of cancer, such as breast and ovarian cancer. Additionally, further research is needed to fully understand the mechanism of action of PB-28 in pain management and to explore its potential use in treating chronic pain conditions.
合成法
The synthesis of N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 4-phenoxybutyric acid with 2-pyridinecarboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain a pure form of this compound.
科学的研究の応用
N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential use in cancer treatment and pain management. In cancer treatment, PB-28 has been shown to inhibit the growth and proliferation of cancer cells by targeting and binding to the androgen receptor. PB-28 has also been studied for its potential use in pain management, as it has been shown to be a potent analgesic in animal models.
特性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-16(14-9-4-5-11-18-14)19-22-15(20)10-6-12-21-13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMQLCSVRTVPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5837147.png)

![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)




![methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate](/img/structure/B5837200.png)